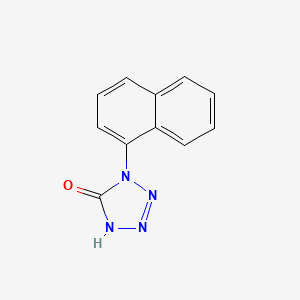

1-(naphthalen-1-yl)-1H-tetrazol-5-ol

Description

Historical Development of Tetrazole Derivatives

Evolution of Tetrazole Chemistry

Tetrazoles emerged as biologically active compounds in the early 20th century, with their synthetic accessibility via [2+3] cycloaddition reactions between nitriles and azides first demonstrated by Hantzsch and Vagt in 1901. The discovery of angiotensin II receptor antagonists containing tetrazole motifs in the 1980s revolutionized cardiovascular pharmacology, driving interest in substituted tetrazoles. For 1-(naphthalen-1-yl)-1H-tetrazol-5-ol specifically, modern synthetic approaches typically involve:

Key Milestones in Naphthalene-Tetrazole Hybrids

The strategic combination of naphthalene and tetrazole units gained prominence after 2010, when researchers recognized their synergistic effects in metal-organic frameworks (MOFs). A breakthrough occurred in 2024 with the demonstration of nickel-based MOFs using 2,6-di(1H-tetrazol-5-yl)naphthalene linkers, achieving CO₂ adsorption capacities of 1.85 mmol/g and exceptional thermal stability (Td onset = 300°C).

Table 1: Comparative Properties of Tetrazole Derivatives

Properties

Molecular Formula |

C11H8N4O |

|---|---|

Molecular Weight |

212.21 g/mol |

IUPAC Name |

4-naphthalen-1-yl-1H-tetrazol-5-one |

InChI |

InChI=1S/C11H8N4O/c16-11-12-13-14-15(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,14,16) |

InChI Key |

QDCSEWBXGOFXBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)NN=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogues differ in substituents at the tetrazole ring’s 1- and 5-positions. These modifications significantly alter physicochemical properties and biological activity:

Notes:

- The hydroxyl group in this compound increases polarity compared to methyl or phenyl substituents, improving aqueous solubility but reducing membrane permeability.

- Thioether and thiol derivatives (e.g., compounds from ) exhibit distinct reactivity profiles, favoring applications in metal coordination or prodrug design.

Spectral and Crystallographic Data

- IR Spectroscopy : Hydroxyl stretching in this compound appears at ~3200–3400 cm⁻¹, absent in methyl or phenyl analogues .

- NMR : The naphthalene protons in 1H NMR resonate at δ 7.4–8.2 ppm, consistent across analogues .

- Crystallography : Naphthalene-containing tetrazoles (e.g., ) form π-stacked crystals, whereas thiol derivatives exhibit sulfur-based intermolecular contacts .

Preparation Methods

[3+2] Cycloaddition of Nitriles with Sodium Azide

The most widely employed method for tetrazole synthesis involves the [3+2] cycloaddition between nitriles and sodium azide. For this compound, this approach requires a naphthalen-1-yl-substituted nitrile precursor. However, the hydroxyl group at position 5 remains challenging to introduce directly.

Key Steps :

-

Nitrile Preparation : Synthesis of 1-naphthalenyl cyanide or related derivatives.

-

Cycloaddition : Reaction with sodium azide under catalytic conditions (e.g., AlCl₃, Cu(II) nanoparticles) to form the tetrazole ring.

-

Hydroxyl Introduction : Post-synthetic modification (e.g., hydrolysis of a bromine or thioether intermediate at C5).

Example Reaction :

Note: This method retains the hydroxyl group on the naphthalene ring rather than the tetrazole.

Cross Dehydrogenative Coupling (CDC)

KIO₃-catalyzed CDC reactions enable direct functionalization of tetrazoles. This method has been applied to synthesize derivatives with hydroxyl groups on aromatic rings.

Procedure :

-

Substrate Preparation : Use 2-naphthol or similar hydroxylated naphthalene derivatives.

-

Tetrazole Precursor : React with a tetrazole-containing thioether or halide.

-

Oxidative Coupling : KIO₃ facilitates the formation of C–S or C–O bonds, yielding the desired product.

Example :

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling is effective for introducing aryl groups to tetrazoles. However, its application to this compound requires a brominated tetrazole precursor.

Steps :

-

Brominated Tetrazole : Synthesize 5-bromo-1H-tetrazole derivatives.

-

Coupling : React with naphthalen-1-yl boronic acid under Pd catalysis.

-

Hydroxyl Introduction : Substitution of bromine with hydroxide (e.g., via hydrolysis).

Limitations :

-

Bromine at C5 is challenging to install without disrupting the tetrazole ring.

-

Hydroxyl substitution requires harsh conditions, risking ring degradation.

Data Tables: Reaction Conditions and Yields

Table 1: [3+2] Cycloaddition Methods

Table 2: Cross Dehydrogenative Coupling (CDC)

Challenges and Research Gaps

-

Hydroxyl Group Introduction : Direct incorporation of -OH at C5 remains unresolved. Current methods rely on post-synthetic modifications, which are inefficient.

-

Catalyst Stability : Heterogeneous catalysts (e.g., Pd/Co NPs) show promise but require optimization for scalability.

-

Regioselectivity : Controlling substituent positions during cycloaddition or coupling reactions is critical but poorly addressed .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.